molecular formula C10H8BrNO B12448041 3-(4-Bromo-2-methylphenyl)-3-oxopropanenitrile

3-(4-Bromo-2-methylphenyl)-3-oxopropanenitrile

Katalognummer: B12448041
Molekulargewicht: 238.08 g/mol
InChI-Schlüssel: OTPYYRJREMNYOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromo-2-methylphenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a bromo-substituted phenyl ring, a ketone group, and a nitrile group

Vorbereitungsmethoden

The synthesis of 3-(4-Bromo-2-methylphenyl)-3-oxopropanenitrile typically involves the reaction of 4-bromo-2-methylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

3-(4-Bromo-2-methylphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromo-2-methylphenyl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(4-Bromo-2-methylphenyl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

3-(4-Bromo-2-methylphenyl)-3-oxopropanenitrile can be compared with similar compounds such as:

  • 4-Bromo-2-methylphenyl isocyanate
  • 4-Bromo-2-methylbenzoic acid
  • 4-Bromo-2-methylphenol These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of a bromo-substituted phenyl ring, a ketone group, and a nitrile group in this compound distinguishes it from these related compounds.

Eigenschaften

Molekularformel

C10H8BrNO

Molekulargewicht

238.08 g/mol

IUPAC-Name

3-(4-bromo-2-methylphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H8BrNO/c1-7-6-8(11)2-3-9(7)10(13)4-5-12/h2-3,6H,4H2,1H3

InChI-Schlüssel

OTPYYRJREMNYOA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Br)C(=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.